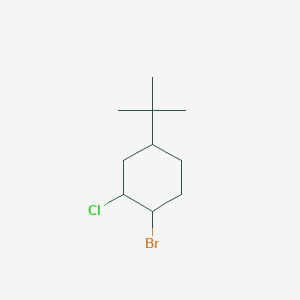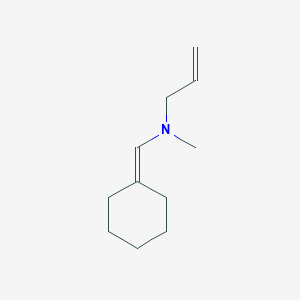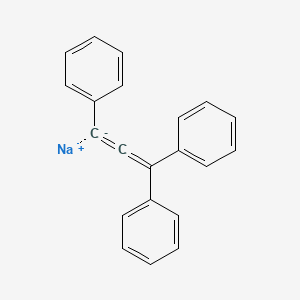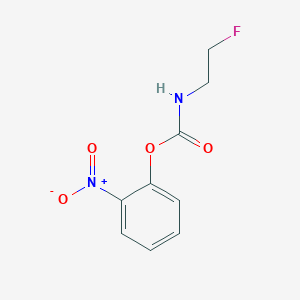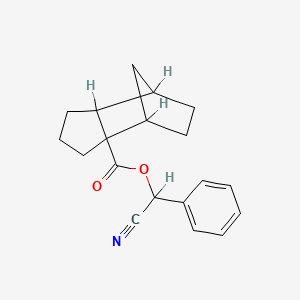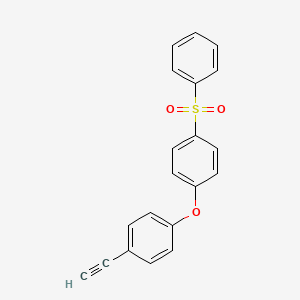
1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene is an organic compound that features a benzenesulfonyl group and an ethynylphenoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene typically involves the following steps:
Formation of the Benzenesulfonyl Group: This can be achieved by reacting benzene with sulfonyl chloride in the presence of a catalyst such as aluminum chloride.
Attachment of the Ethynylphenoxy Group: The ethynylphenoxy group can be introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions typically involve a strong acid or base, depending on the specific substitution reaction.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of sulfides.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, while the ethynylphenoxy group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzenesulfonyl)-4-phenoxybenzene: Lacks the ethynyl group, which may affect its reactivity and applications.
1-(Benzenesulfonyl)-4-(4-bromophenoxy)benzene: Contains a bromine atom instead of an ethynyl group, leading to different chemical properties and reactivity.
Uniqueness
1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene is unique due to the presence of both the benzenesulfonyl and ethynylphenoxy groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
95833-28-6 |
|---|---|
Fórmula molecular |
C20H14O3S |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
1-[4-(benzenesulfonyl)phenoxy]-4-ethynylbenzene |
InChI |
InChI=1S/C20H14O3S/c1-2-16-8-10-17(11-9-16)23-18-12-14-20(15-13-18)24(21,22)19-6-4-3-5-7-19/h1,3-15H |
Clave InChI |
WJLVLHQODLXKES-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


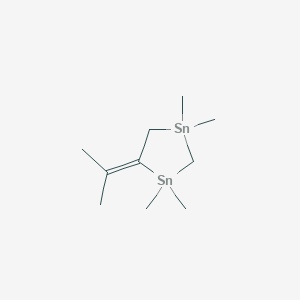
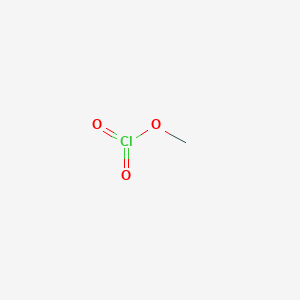
![2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate](/img/structure/B14362134.png)
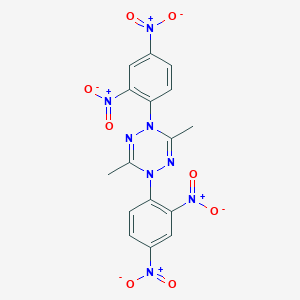
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)
![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)
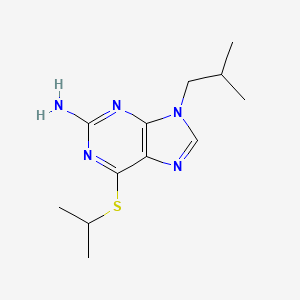
![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)
